molecular formula C7H12O2 B3045680 5,5-Dimethyloxan-3-one CAS No. 111826-28-9

5,5-Dimethyloxan-3-one

Cat. No.: B3045680
CAS No.: 111826-28-9
M. Wt: 128.17
InChI Key: XFHZACLUDXFJSN-UHFFFAOYSA-N
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Description

5,5-Dimethyloxan-3-one is a cyclic ketone with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol. This compound is known for its unique physicochemical and biological properties, making it valuable in various scientific experiments. It is commonly used in medical, environmental, and industrial research due to its versatile applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5,5-Dimethyloxan-3-one involves several synthetic routes. One common method includes the condensation of 4-methyl-3-pentenyl-2-one with diethyl malonate to form 5,5-dimethyl-1,3-cyclohexyldione . This intermediate is then subjected to a condensation reaction with hydroxylamine hydrochloride in the presence of an alkaline reagent to produce 5,5-dimethyl-1,3-cyclohexyldiketodioxime . Finally, catalytic hydrogenation reduction of this diketodioxime using a metal catalyst yields 5,5-dimethyl-1,3-cyclohexamethylenediamine .

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is designed to ensure high yield and purity, with gas-phase purity and content reaching above 98.0% . The method is optimized for safety and simplicity, making it suitable for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyloxan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

    Substitution: Substitution reactions can replace functional groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

5,5-Dimethyloxan-3-one has numerous applications in scientific research, including:

    Chemistry: It is used as a monomer in ring-opening polymerization reactions with trimethylene carbonate, catalyzed by aluminoxanes.

    Biology: The compound’s unique properties make it useful in various biological experiments and studies.

    Medicine: It has potential therapeutic applications due to its biological activity and effects on cell function.

    Industry: The compound is employed in the production of various industrial products, including polymers and other materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyloxan-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of biologically active derivatives. These derivatives can interact with cellular components, influencing cell function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1,3-cyclohexamethylenediamine: This compound shares a similar structure but differs in its functional groups and reactivity.

    Trimethylene carbonate: Often used in conjunction with 5,5-Dimethyloxan-3-one in polymerization reactions.

Uniqueness

This compound is unique due to its specific cyclic ketone structure, which imparts distinct physicochemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research.

Properties

IUPAC Name

5,5-dimethyloxan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(2)3-6(8)4-9-5-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHZACLUDXFJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)COC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10763659
Record name 5,5-Dimethyloxan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10763659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111826-28-9
Record name 5,5-Dimethyloxan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10763659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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